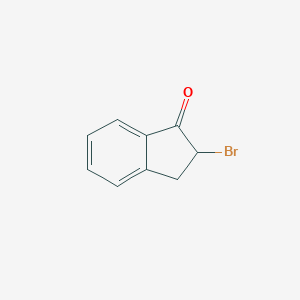

2-Bromo-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVCSPSWUNMPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938935 | |

| Record name | 2-Bromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1775-27-5 | |

| Record name | 2-Bromo-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-1-indanone from 1-indanone, a key intermediate in the development of various pharmaceutical compounds. This document outlines common synthetic methodologies, presents quantitative data for reaction conditions and yields, and provides detailed experimental protocols.

Introduction

1-Indanone and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a range of biologically active molecules. The targeted bromination at the C-2 position to yield this compound is a critical transformation, introducing a versatile functional group for further molecular elaboration. The bromine atom can serve as a leaving group or a handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide focuses on the prevalent methods for this specific bromination, offering a comparative analysis to aid in reaction optimization and scale-up.

Synthetic Methodologies

The synthesis of this compound from 1-indanone is primarily achieved through electrophilic alpha-bromination of the ketone. Several brominating agents and reaction conditions have been reported, each with distinct advantages and disadvantages concerning yield, selectivity for mono-bromination, and operational simplicity. The most common methods involve the use of elemental bromine (Br₂) or N-Bromosuccinimide (NBS).

Bromination with Elemental Bromine (Br₂)

The direct bromination of 1-indanone using liquid bromine is a widely employed method. The reaction proceeds via an enol or enolate intermediate, which attacks the bromine molecule. The choice of solvent and the presence of acids or bases can significantly influence the reaction outcome, particularly the ratio of mono- to di-brominated products.

Under acidic conditions, such as in acetic acid, the reaction is catalyzed by the formation of the enol. In contrast, basic conditions promote the formation of the enolate, which can lead to faster but sometimes less selective bromination. In some cases, the presence of a base can favor the formation of the dibrominated product, as the initial mono-bromo product is more readily enolized than the starting indanone.[1]

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and safer alternative to elemental bromine for alpha-bromination of ketones. The reaction is often initiated by a radical initiator or photochemically, though acid catalysis can also be effective. NBS provides a low, steady concentration of bromine in the reaction mixture, which can help to minimize the formation of dibrominated byproducts.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound and its derivatives, providing a comparative overview of different reaction conditions and their outcomes.

**Table 1: Bromination of 1-Indanone and Derivatives with Elemental Bromine (Br₂) **

| Starting Material | Brominating Agent (eq.) | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |

| 4-chloro-1-indanone | Br₂ (1) | CCl₄ | - | 0 | 2 | 2-bromo-4-chloro-1-indanone | 25 | [1] |

| 4-chloro-1-indanone | Br₂ (1) | Diethyl ether | - | 10 | - | 2-bromo-4-chloro-1-indanone | 90 | [1] |

| 4-chloro-1-indanone | Br₂ (1) | Acetic Acid | - | Room Temp. | 2 | 2-bromo-4-chloro-1-indanone | 73 | [1] |

| 1-indanone | Br₂ (4) | CCl₄ | hv (150W lamp) | Room Temp. | 1 | Mixture of products* | - | [2] |

| 5,6-difluoroindan-1-one | Br₂ | Acetic Acid | - | Room Temp. | - | 2-bromo-5,6-difluoroindan-1-one | - | [3] |

*Photochemical bromination of 1-indanone with excess bromine leads to a complex mixture of products, including 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, and 2,2-dibromoindan-1-one.[2]

Table 2: Bromination of 1-Indanone with N-Bromosuccinimide (NBS)

| Starting Material | Brominating Agent (eq.) | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |

| 1-indanone | NBS (1.04) | Acetonitrile | UV lamp | Room Temp. | - | This compound | (Yield varies with flow rate and lamp power) | [4] |

| 1-indanone | NBS | Toluene-4-sulfonic acid | 80 | 1 | 2,2-dibromo-1-indanone | 99 | [5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol: Bromination of 1-Indanone with Br₂ in Diethyl Ether (Adapted from a similar reaction with 4-chloro-1-indanone)[1]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1.0 eq.) in anhydrous diethyl ether.

-

Reaction Initiation: Add one drop of bromine (1.0 eq. total) to the solution. The rapid decolorization of the bromine indicates the start of the reaction.

-

Bromine Addition: Cool the reaction mixture to 10 °C. Slowly add the remaining bromine dropwise over a period of 10-15 minutes, ensuring that each drop decolorizes before the next is added.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as n-hexane to yield this compound.

Protocol: Photochemical Bromination of 1-Indanone with NBS in a Microfluidic Reactor[4]

This protocol describes a continuous flow synthesis which can offer better control over reaction parameters.

-

Solution Preparation: Prepare a solution of 1-indanone (0.25 M) and N-bromosuccinimide (0.26 M) in acetonitrile.

-

Reactor Setup: Use a microfluidic reactor made of a suitable UV-transparent material (e.g., FEP) equipped with a UVC-LED light source.

-

Reaction Execution: Pump the solution through the microreactor at a defined flow rate. Irradiate the reactor with the UV lamp. The reaction occurs at room temperature.

-

Product Collection and Analysis: Collect the output from the reactor. The yield of this compound can be determined by High-Performance Liquid Chromatography (HPLC) analysis. The optimal yield is dependent on the flow rate and the power of the UV lamp.

-

Purification: The collected product solution can be concentrated, and the crude product purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the acid-catalyzed bromination of 1-indanone.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. journals.co.za [journals.co.za]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-DIBROMO-1-INDANONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-indanone is a halogenated cyclic ketone that serves as a versatile synthetic intermediate in organic chemistry. Its structure, featuring a bromine atom at the alpha-position to a carbonyl group within a bicyclic indanone framework, imparts a unique reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and handling of this compound, with a focus on its applications in synthetic and medicinal chemistry. The indanone scaffold is a privileged structure found in numerous biologically active compounds, and this compound is a key building block for accessing a variety of substituted indanone derivatives, making it particularly relevant to drug discovery and development professionals.[1][2]

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid at room temperature.[3] It is sparingly soluble in water but soluble in many common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1775-27-5 | [3] |

| Molecular Formula | C₉H₇BrO | [3] |

| Molecular Weight | 211.06 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 33-38 °C | [3] |

| Boiling Point | 110-112 °C at 0.4 mmHg | [3] |

| Density | ~1.427 g/cm³ (estimate) | [3] |

| Solubility | Sparingly soluble in water | [3] |

| InChI | InChI=1S/C9H7BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | [3] |

| SMILES | C1C(C(=O)C2=CC=CC=C21)Br | [3] |

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ (ppm) = 7.83 (d, J = 7.58 Hz, 1H), 7.67 (t, J = 7.94 Hz, 1H), 7.44 (t, J = 7.8 Hz, 2H), 4.66 (dd, J = 3.17, 7.45 Hz, 1H), 3.84 (dd, J = 7.45, 18.09 Hz, 1H), 3.44 (dd, J = 3.17, 18.09 Hz, 1H) | [4] |

| ¹³C NMR | (125 MHz, CDCl₃): δ (ppm) = 193.29, 134.00, 133.63, 128.87, 128.70, 41.42, 20.10 | [4] |

| IR Spectroscopy | Characteristic absorptions at ~1716 cm⁻¹ (C=O stretch) | [5] |

| Mass Spectrometry | (GC/MS) m/z top peak: 131; 2nd highest: 103; 3rd highest: 77 | [3] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom at the α-position to the carbonyl group. This makes the α-carbon an electrophilic center, susceptible to attack by nucleophiles, and also facilitates elimination and rearrangement reactions.

Nucleophilic Substitution

This compound readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. This is a common strategy for introducing diverse functional groups at the 2-position of the indanone ring.

Dehydrobromination

Treatment of this compound with a base can lead to dehydrobromination, resulting in the formation of 1-indenone, an α,β-unsaturated ketone. This reaction is a useful method for introducing a carbon-carbon double bond into the five-membered ring.

Favorskii Rearrangement

In the presence of a strong base, such as an alkoxide, this compound can undergo a Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a ring-contracted product, typically a derivative of indane-1-carboxylic acid.[6][7][8] This rearrangement is a powerful tool for synthesizing five-membered carbocyclic systems with an exocyclic carboxylic acid function.

Darzens Condensation

This compound can participate in Darzens-type condensation reactions with aldehydes or ketones in the presence of a base to form α,β-epoxy ketones (glycidic esters). For instance, its reaction with benzaldehyde can yield trans-2-benzal-1-indanone epoxide.[5] This reaction provides a route to functionalized epoxides, which are themselves versatile synthetic intermediates.

Applications in Pharmaceutical Synthesis

The indanone core is a key structural motif in several pharmaceutical agents. This compound and its derivatives are important intermediates in the synthesis of drugs for neurodegenerative diseases.

-

Donepezil: Derivatives of this compound, such as 2-bromo-5,6-dimethoxy indanone, are key precursors in some synthetic routes to Donepezil, a widely used medication for the treatment of Alzheimer's disease.[3] The synthesis often involves a Darzens reaction with pyridine-4-carboxaldehyde.[3]

-

Indatraline: The synthesis of indatraline, a non-selective monoamine transporter inhibitor, and its analogs can involve the use of 1-indanone precursors, which can be accessed from or converted to this compound for further functionalization.[9]

Experimental Protocols

Synthesis of this compound via Bromination of 1-Indanone

This protocol is adapted from procedures for the α-bromination of ketones.

Materials:

-

1-Indanone

-

Bromine (Br₂)

-

Acetic Acid (glacial)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 1-indanone in a suitable solvent such as carbon tetrachloride or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[5]

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature and to allow for the dissipation of the evolved hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears, indicating the completion of the reaction.

-

Pour the reaction mixture into cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H314: Causes severe skin burns and eye damage.[3]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

-

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its chemical properties are defined by the α-bromo ketone functionality, which allows for a wide range of transformations including nucleophilic substitutions, eliminations, and rearrangements. Its utility is particularly highlighted by its role as a key intermediate in the synthesis of important pharmaceutical compounds. A thorough understanding of its reactivity, combined with appropriate handling and safety measures, enables chemists to effectively utilize this versatile reagent in the development of novel molecules for research and drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. journals.co.za [journals.co.za]

- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indanone synthesis [organic-chemistry.org]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-indanone

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-1-indanone (CAS No: 1775-27-5), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, from the carbon-hydrogen framework to functional groups and overall molecular weight.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | d | ~7.7 | H-7 (Aromatic) |

| ~7.65 | t | ~7.5 | H-5 (Aromatic) |

| ~7.50 | d | ~7.8 | H-4 (Aromatic) |

| ~7.40 | t | ~7.4 | H-6 (Aromatic) |

| ~4.60 | dd | ~7.5, ~3.0 | H-2 (CH-Br) |

| ~3.70 | dd | ~17.5, ~7.5 | H-3a (CH₂) |

| ~3.20 | dd | ~17.5, ~3.0 | H-3b (CH₂) |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O (C-1) |

| ~152.5 | Quaternary Aromatic |

| ~136.0 | Aromatic CH |

| ~134.5 | Quaternary Aromatic |

| ~128.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~124.5 | Aromatic CH |

| ~50.0 | CH-Br (C-2) |

| ~35.0 | CH₂ (C-3) |

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The spectrum for this compound is characterized by a strong absorption band corresponding to the carbonyl group and several bands related to the aromatic ring and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Aliphatic (CH₂) |

| ~1715 | C=O Stretch | Ketone |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~750 | C-H Bend | Aromatic (Ortho-disubstituted) |

| ~680 | C-Br Stretch | Alkyl Halide |

Data sourced from the NIST Chemistry WebBook.[6]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition.[7][8] Electron impact (EI) ionization often causes fragmentation, yielding structural information.

Table 4: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment |

| 210/212 | High | [M]⁺ (Molecular Ion Peak with Br isotopes) |

| 182/184 | Medium | [M-CO]⁺ |

| 131 | High | [M-Br]⁺ |

| 103 | High | [M-Br-CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |

Data sourced from PubChem and NIST databases.[6][9]

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound such as this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[10]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] The final solution height should be approximately 4-5 cm.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.[9]

-

For unambiguous assignments, two-dimensional (2D) experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

-

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum.[5]

-

Sample Application: Place a small, representative amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[5]

-

Spectrum Collection: Collect the infrared spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[12]

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

-

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the compound from any impurities based on boiling point and polarity.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. In Electron Impact (EI) mode, high-energy electrons bombard the molecules, causing ionization and fragmentation.[7] The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

Visualization of Analytical Workflow

The logical process of identifying an unknown compound using multiple spectroscopic techniques is crucial. The following diagram illustrates this workflow, culminating in the structural elucidation of this compound.

Caption: Logical workflow for the elucidation of molecular structures using spectroscopy.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. amherst.edu [amherst.edu]

- 6. This compound [webbook.nist.gov]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. This compound | C9H7BrO | CID 137203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

2-Bromo-1-Indanone: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-indanone. Understanding these parameters is critical for ensuring the integrity of the compound in research and development, particularly in the pharmaceutical industry where it serves as a key synthetic intermediate.

Core Stability Profile

This compound, an α-halo ketone, is a reactive molecule susceptible to degradation under specific conditions. While generally stable under recommended storage, its reactivity is primarily dictated by the presence of the bromine atom at the alpha position to the carbonyl group, making it prone to nucleophilic substitution and elimination reactions.

Summary of Stability and Storage Data

| Parameter | Recommendation/Observation | Citation |

| Chemical Stability | Stable under normal and recommended storage conditions. | [1][2] |

| Storage Temperature | Store in a cool place. Ambient temperatures are also mentioned. | [2] |

| Atmosphere | Storage under an inert gas is recommended to prevent potential reactions with atmospheric components. | |

| Moisture/Humidity | Keep container tightly closed in a dry environment to prevent hydrolysis. | [2] |

| Light Sensitivity | Store in a shaded area. α-halo ketones can be sensitive to light, potentially leading to decomposition. | |

| Air Sensitivity | The related compound, 2-indanone, is unstable in air at room temperature, suggesting potential sensitivity for this compound. | |

| Incompatible Materials | Strong oxidizing agents, strong bases, and nucleophiles can react with and degrade the compound. | [3] |

| Hazardous Decomposition | Thermal decomposition may lead to the release of irritating gases and vapors, including hydrogen bromide. | [1] |

Potential Degradation Pathways

The primary degradation pathways for this compound are inferred from the general reactivity of α-halo ketones. These include:

-

Hydrolysis: In the presence of water, this compound can undergo hydrolysis to replace the bromine atom with a hydroxyl group, forming 2-hydroxy-1-indanone. This reaction can be accelerated by acidic or basic conditions.

-

Reaction with Nucleophiles: Being a potent alkylating agent, this compound readily reacts with various nucleophiles.[3][4] This includes amines, thiols, and alcohols, leading to the formation of corresponding substitution products.

-

Elimination Reactions: In the presence of a base, this compound can undergo dehydrobromination to form an α,β-unsaturated ketone.

-

Photodecomposition: Exposure to light, particularly UV radiation, may induce cleavage of the carbon-bromine bond, leading to radical species and subsequent decomposition. The study of photobromination of indanones suggests the potential for light-induced reactions.[5][6]

-

Thermal Decomposition: At elevated temperatures, the molecule can decompose, releasing hazardous fumes such as hydrogen bromide.[1]

Recommended Experimental Protocols

General Protocol for Chemical Stability Assessment

-

Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., acetonitrile, methanol) at a known concentration.

-

Stress Conditions: Subject the prepared samples to a range of stress conditions, including:

-

Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and its solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and its solution to UV and visible light, as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the withdrawn samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often a good starting point.

-

Quantification: Determine the percentage of remaining this compound and the formation of any degradation products by comparing the peak areas to an unstressed control sample.

-

Data Interpretation: Evaluate the extent of degradation under each condition to identify the factors to which this compound is most sensitive.

Visualizing Stability and Handling

The following diagrams illustrate the key factors influencing the stability of this compound and a recommended workflow for its handling and storage.

Caption: Factors leading to the degradation of this compound.

Caption: Recommended workflow for handling and storage of this compound.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

The Bromination of 1-Indanone: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of bromination of 1-indanone, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document outlines the distinct mechanistic pathways under acidic and basic conditions, presents detailed experimental protocols, and summarizes quantitative data to facilitate reproducible and optimized synthetic strategies.

Core Concepts: Reaction Mechanisms

The alpha-bromination of 1-indanone proceeds through the formation of a nucleophilic enol or enolate intermediate, which subsequently attacks molecular bromine. The catalytic conditions—acidic or basic—fundamentally dictate the reaction mechanism, the nature of the intermediate, and the product distribution.

Acid-Catalyzed Bromination

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of 1-indanone. This enhances the acidity of the α-protons, facilitating the formation of an enol intermediate. The formation of this enol is the rate-determining step of the reaction.[1] The subsequent reaction of the electron-rich enol with bromine is rapid and leads to the formation of the α-brominated product. A key characteristic of the acid-catalyzed mechanism is that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration.[1] This mechanism typically favors mono-bromination because the electron-withdrawing effect of the newly introduced bromine atom destabilizes the formation of a second enol at the same α-carbon.[2]

Base-Catalyzed Bromination

In the presence of a base, the reaction proceeds through the formation of an enolate anion.[3][4] The base abstracts an α-proton to generate the enolate, which is a potent nucleophile. This enolate then rapidly attacks molecular bromine to yield the α-bromo ketone.[3][4] Unlike the acid-catalyzed reaction, the base-catalyzed process can be challenging to control at the mono-bromination stage. The electron-withdrawing inductive effect of the bromine atom in the mono-brominated product increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and subsequent reaction with another equivalent of bromine.[5] This often leads to the formation of di-brominated products.[6]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the bromination of 1-indanone and its derivatives under various catalytic systems.

| Starting Material | Catalyst/Solvent | Reagents | Temperature | Time | Product(s) | Yield (%) | Reference |

| 1-Indanone | Acetic Acid | Br₂ | Room Temp. | 2 hrs | This compound | 95 | [6] |

| 1-Indanone | KOH / CH₂Cl₂ | Br₂ | Room Temp. | - | 2,2-Dibromo-1-indanone | - | [6] |

| 4-Chloro-1-indanone | Acetic Acid / CCl₄ | Br₂ | Room Temp. | 2 hrs | 2-Bromo-4-chloro-1-indanone | 73 | [2] |

| 4-Chloro-1-indanone | K₂CO₃ / CH₂Cl₂ | Br₂ | Room Temp. | - | 2-Bromo- & 2,2-Dibromo-4-chloro-1-indanone | - | [2] |

| 4-Chloro-1-indanone | K₂CO₃ / CH₂Cl₂ | Br₂ | 0 °C | - | 2-Bromo-4-chloro-1-indanone | 45 | [5] |

| 1-Indanone | N-Bromosuccinimide / Acetonitrile | UV light | Room Temp. | - | This compound | Variable | [7] |

Experimental Protocols

The following are detailed methodologies for the acid- and base-catalyzed bromination of 1-indanone.

Protocol 1: Acid-Catalyzed Mono-bromination of 1-Indanone

This protocol is adapted from the procedure described for the mono-bromination of 1-indanone in acetic acid.[6]

Materials:

-

1-Indanone

-

Glacial Acetic Acid

-

Bromine

-

5% Sodium bisulfite solution

-

Water

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanone in glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution. The color of the bromine should dissipate as it reacts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into water and treat with a 5% sodium bisulfite solution to quench any unreacted bromine.

-

The solid product will precipitate out of the solution.

-

Collect the product by vacuum filtration using a Büchner funnel.

-

Wash the solid with water.

-

Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 2: Base-Catalyzed Di-bromination of 1-Indanone

This protocol is based on the general understanding of base-catalyzed halogenation of ketones, which tends to lead to polyhalogenation.[5][6]

Materials:

-

1-Indanone

-

Dichloromethane (CH₂Cl₂)

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

Bromine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a suspension of potassium hydroxide (or potassium carbonate) in dichloromethane, add a solution of 1-indanone in dichloromethane.

-

Cool the mixture in an ice bath with vigorous stirring.

-

Slowly add a solution of bromine (2 equivalents) in dichloromethane dropwise to the suspension.

-

Allow the reaction to stir at room temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to obtain the crude 2,2-dibromo-1-indanone.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion

The bromination of 1-indanone is a versatile reaction that can be tailored to yield either mono- or di-brominated products by careful selection of the reaction conditions. Acid catalysis provides a reliable method for the synthesis of this compound, while base-catalyzed conditions favor the formation of 2,2-dibromo-1-indanone. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and controlled preparation of brominated 1-indanone derivatives for further chemical exploration.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. journals.co.za [journals.co.za]

- 3. rsc.org [rsc.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. researchgate.net [researchgate.net]

- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Bromo-1-indanone (CAS: 1775-27-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and associated hazards of this compound (CAS Number: 1775-27-5). The information is compiled and presented to meet the needs of professionals in research and development, with a focus on structured data, experimental methodologies, and logical workflows for hazard assessment.

This compound is a synthetic organic compound characterized by an indanone core structure substituted with a bromine atom at the alpha-position to the carbonyl group.[1][2] Its primary application is as a reagent and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] The indanone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide range of biologically active molecules.[3][4][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some experimental values are available, many properties are derived from computational models and should be treated as estimates.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₉H₇BrO | --- | [6][7][8] |

| Molecular Weight | 211.06 g/mol | --- | [6][7][8] |

| Appearance | Off-white to light yellow solid/crystal powder | Experimental | [1][2] |

| Melting Point | 33-38 °C | Experimental | [1] |

| Boiling Point | 110-112 °C at 0.4 mmHg | Experimental | [1][9] |

| Flash Point | 113 °C (closed cup) | Experimental | [10] |

| Water Solubility | Sparingly soluble (log₁₀WS: -2.95) | Calculated | [2][6] |

| Octanol/Water Partition Coeff. | logP: 2.189 | Calculated | [6] |

| Refractive Index | 1.572 (estimate) | Calculated | [1] |

| Density | 1.427 g/cm³ (rough estimate) | Calculated | [1] |

Hazards, Toxicology, and Safety

The primary and most significant hazard associated with this compound is its corrosive nature. It is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.

GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage. | |

| Serious Eye Damage/Irritation | 1 | Danger | H314: Causes severe skin burns and eye damage. |

Toxicological Data Summary

A thorough review of publicly available safety data sheets and toxicological databases reveals a significant lack of quantitative experimental data for this compound. For most standard toxicological endpoints, no data is available.

| Toxicological Endpoint | Result |

| Acute Toxicity (Oral) | No data available |

| Acute Toxicity (Dermal) | No data available |

| Acute Toxicity (Inhalation) | No data available |

| Carcinogenicity | No data available |

| Germ Cell Mutagenicity | No data available |

| Reproductive Toxicity | No data available |

Given the classification as a corrosive substance, direct contact should be avoided by using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[12][14]

Experimental Protocols

The classification of this compound as a skin and eye corrosive agent is based on standardized testing procedures. The methodologies for these key experiments are outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Protocol for Acute Dermal Irritation/Corrosion (Based on OECD 404)

This test is designed to determine the potential of a substance to produce reversible (irritation) or irreversible (corrosion) skin damage.[7][15][16]

-

Principle : A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) on a single experimental animal, typically an albino rabbit.[7] Untreated skin serves as a control.

-

Test Substance Preparation : Solid substances, like this compound, are moistened with a minimal amount of a suitable vehicle (e.g., water) to ensure good skin contact.[17] The dose is 0.5 grams.[7]

-

Application : The prepared substance is applied to the shaved test site and covered with a semi-occlusive dressing. The exposure period is typically 4 hours.[7][11]

-

Observation : After the exposure period, the dressing and residual substance are removed. The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals: 60 minutes, 24, 48, and 72 hours after patch removal.[17]

-

Scoring and Interpretation : Lesions are scored based on a standardized scale. If damage is irreversible, such as visible necrosis into the dermis, ulceration, or scarring by the end of the 14-day observation period, the substance is classified as corrosive.[7][11] Reversible damage within the period classifies it as an irritant.

Protocol for Acute Eye Irritation/Corrosion (Based on OECD 405)

This test evaluates the potential of a substance to produce serious damage to the eye.[14][18][19]

-

Principle : The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit). The untreated eye serves as a control.[18][19]

-

Dose Application : A small quantity of the substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is gently placed in the lower eyelid. The eyelids are held together for about one second to prevent material loss.[18][20]

-

Initial Considerations : A weight-of-evidence analysis is performed first. If a substance is a known dermal corrosive (as determined by OECD 404), it is assumed to be an eye corrosive, and the in vivo eye test is not performed.[18]

-

Observation : The eyes are examined at 1, 24, 48, and 72 hours after application.[14][19] The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Scoring and Interpretation : If irreversible tissue damage (serious eye damage/corrosion) is observed, the test is terminated. If effects are fully reversible within 21 days, the substance is classified as an irritant.[18] The use of topical anesthetics and systemic analgesics is required to minimize animal pain and distress.[20]

Biological Activity and Visualization

While specific data on the biological mechanism of this compound is not available in the literature, the broader class of indanone-containing compounds is of significant interest in drug development.

Biological Potential of the Indanone Scaffold

Review articles highlight that the 1-indanone structure is a key pharmacophore in compounds with a wide array of biological activities, including:

-

Anticancer Activity : Various indanone derivatives have been synthesized and shown to possess cytotoxic properties against human cancer cell lines.[3][21][22]

-

Antiviral and Antibacterial Agents : The indanone core is present in molecules investigated for their antimicrobial effects.[3][5]

-

Neurodegenerative Disease Treatment : The well-known Alzheimer's drug, Donepezil, is a prominent example of a medicinally important indanone derivative.[4][5]

This suggests that this compound serves as a valuable starting material for synthesizing more complex molecules where the indanone core provides a foundational structure for biological interaction, which is then modulated by further chemical modifications.

Visualized Workflows and Relationships

As no specific signaling pathway for this compound has been elucidated, the following diagrams illustrate the logical workflow for its hazard assessment and the general structure-activity relationship concept for its parent class of compounds.

Caption: Workflow for Chemical Hazard Assessment based on OECD Guidelines.

Caption: Structure-Activity Relationship (SAR) Concept for Indanones.

References

- 1. This compound CAS#: 1775-27-5 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (CAS 1775-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. oecd.org [oecd.org]

- 8. This compound | C9H7BrO | CID 137203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. This compound | 1775-27-5 [chemicalbook.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation of 2-Bromo-1-indanone: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the structural and electronic analysis of 2-Bromo-1-indanone. In the absence of specific published theoretical studies on this molecule, this paper serves as a practical manual for researchers, outlining the standard computational protocols, expected data, and analytical workflows. By detailing the application of Density Functional Theory (DFT) and other quantum chemical methods, this document equips scientists in drug development and related fields with the necessary framework to conduct or interpret theoretical investigations of this compound and analogous molecular systems. The indanone scaffold is a crucial component in many pharmacologically active compounds, and understanding its derivatives through computational modeling is key to modern drug design.[1][2]

Introduction to the Theoretical Study of Indanone Derivatives

The 1-indanone framework is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[3] Derivatives of 1-indanone have shown potential as antiviral, anti-inflammatory, analgesic, and anticancer agents.[3] The introduction of a bromine atom at the second position, as in this compound, creates a reactive center and modifies the electronic properties of the molecule, making it a valuable intermediate in organic synthesis.

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights that are often difficult or impossible to obtain through experimental means alone.[4] Theoretical studies, particularly those employing quantum chemical calculations, can elucidate molecular geometry, electronic structure, and spectroscopic properties with high accuracy.[4] Such investigations are instrumental in understanding reaction mechanisms, predicting reactivity, and guiding the rational design of new therapeutic agents. This guide outlines the standard approach for a theoretical examination of this compound.

Computational Methodology: A Practical Protocol

The following section details a robust and widely accepted computational protocol for the theoretical analysis of a small organic molecule like this compound. These methods are based on established practices in computational chemistry for similar molecular systems.[5][6][7]

2.1. Software and Initial Structure Preparation

The initial 3D structure of this compound can be constructed using molecular building software such as IQmol, Avogadro, or GaussView. An initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) is recommended to obtain a reasonable starting conformation.

2.2. Quantum Chemical Calculations

High-level theoretical calculations are necessary for accurate predictions of molecular properties. Density Functional Theory (DFT) is a popular and effective method that balances computational cost with accuracy for systems of this size.

-

Geometry Optimization: The primary step is to find the lowest energy structure of the molecule. This is achieved through a geometry optimization calculation. A commonly used and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set Selection: The choice of basis set is crucial for the accuracy of the calculation. For a molecule containing bromine, a basis set that includes polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set is a suitable choice, providing a good description of the electron distribution, including the lone pairs on the oxygen and bromine atoms.

-

Frequency Calculations: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

It provides theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

-

-

Solvation Effects: To model the behavior of the molecule in a solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations. The solvent of interest (e.g., water, ethanol, or chloroform) would be specified.

-

Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

-

Molecular orbital analysis (HOMO-LUMO gap)

-

Natural Bond Orbital (NBO) analysis for atomic charges and orbital interactions

-

Calculation of the electrostatic potential map

-

Prediction of NMR chemical shifts

-

All quantum chemical calculations can be performed using established software packages like Gaussian, Q-Chem, or ORCA.

Predicted Structural and Electronic Data

Predicted Geometric Parameters

The tables below show typical bond lengths, bond angles, and dihedral angles for this compound, as would be determined from a DFT/B3LYP/6-311++G(d,p) calculation.

Table 1: Predicted Bond Lengths (in Ångströms)

| Bond | Predicted Length (Å) |

| C=O | 1.21 |

| C-Br | 1.95 |

| C-C (Aromatic) | 1.39 - 1.41 |

| C-C (Aliphatic) | 1.52 - 1.55 |

| C-H (Aromatic) | 1.08 |

| C-H (Aliphatic) | 1.09 - 1.10 |

Table 2: Predicted Bond Angles (in Degrees)

| Angle | Predicted Value (°) |

| O=C-C | 125.0 |

| Br-C-C | 112.0 |

| C-C-C (Aromatic) | 118.0 - 121.0 |

| H-C-H (Aliphatic) | 109.5 |

Table 3: Predicted Dihedral Angles (in Degrees)

| Dihedral Angle | Predicted Value (°) |

| O=C-C-Br | 15.0 |

| C-C-C-C (Ring) | 0.0 - 5.0 |

Predicted Vibrational Frequencies

Frequency calculations would yield a set of vibrational modes and their corresponding frequencies. Key frequencies are highlighted below.

Table 4: Key Predicted Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1720 |

| C-Br Stretch | ~650 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic Ring Deformations | 1400 - 1600 |

Workflow and Visualization

To clarify the logical flow of a theoretical investigation, the following diagrams illustrate the key stages of the computational process.

Caption: Workflow for a computational study of this compound.

Conclusion

This technical guide has detailed a comprehensive and standard methodology for the theoretical investigation of this compound. While specific published computational data for this molecule is scarce, the protocols and expected results presented herein provide a solid foundation for researchers to initiate their own studies. The application of DFT and related quantum chemical methods offers a powerful avenue for understanding the structural and electronic nuances of this and other indanone derivatives. The insights gained from such theoretical work are invaluable for guiding synthetic efforts and for the rational design of novel therapeutic agents, ultimately accelerating the drug discovery process.

References

- 1. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2-Bromo-1-indanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-indanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive α-bromo ketone with the rigid indanone scaffold, make it a valuable building block for the construction of complex molecular architectures and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery, with a particular focus on its role as a precursor in the synthesis of notable therapeutic compounds.

Introduction and Historical Context

The indanone framework is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom at the C-2 position enhances the electrophilicity of the adjacent carbonyl group and provides a handle for further chemical transformations, making this compound a key intermediate in organic synthesis.

While a definitive first synthesis of the parent this compound is not easily pinpointed in early chemical literature, its preparation is conceptually rooted in the broader history of α-halogenation of ketones, a fundamental transformation in organic chemistry. The development of synthetic methods for 1-indanone itself dates back to the early 20th century, with significant contributions involving intramolecular Friedel-Crafts reactions. The subsequent bromination of 1-indanone likely emerged as a logical extension of established synthetic methodologies.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is essential for its proper handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₇BrO | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| CAS Number | 1775-27-5 | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 33-38 °C | [2] |

| Boiling Point | 110-112 °C at 0.4 mmHg | [2] |

| Solubility | Sparingly soluble in water. | |

| ¹H NMR (CDCl₃) | δ 7.80 (d, 1H), 7.63 (t, 1H), 7.48 (d, 1H), 7.41 (t, 1H), 4.60 (dd, 1H), 3.75 (dd, 1H), 3.42 (dd, 1H) ppm | |

| ¹³C NMR (CDCl₃) | δ 198.5, 152.8, 136.2, 134.9, 128.2, 126.9, 125.1, 49.6, 35.8 ppm | |

| IR (ATR) | 1716 cm⁻¹ (C=O stretch) | [1] |

| Mass Spectrum (EI) | m/z 210/212 (M⁺, Br isotopes), 182/184, 131, 103, 77 | [1] |

Synthesis of this compound: Experimental Protocols

The most common and direct method for the preparation of this compound is the α-bromination of 1-indanone. Several protocols have been developed, with variations in the brominating agent and solvent system to optimize yield and selectivity.

General Synthetic Scheme

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction with 2-Bromo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Heck reaction of 2-bromo-1-indanone with various olefins. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a diverse range of 2-substituted indanone derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and reliability in forming C-C bonds. The protocol outlined below is specifically tailored for the reaction of this compound with both electron-deficient and electron-rich olefins, providing a versatile method for the synthesis of 2-alkenyl-1-indanones.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides with common olefins, which can be adapted for this compound.

| Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2.0) | DMF | 100 | 20 | 96 |

| 4-Bromotoluene | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2.0) | DMF | 100 | 20 | 85 |

| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2.0) | DMF | 100 | 12 | 95 |

| Bromobenzene | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 16 | 90 |

| 1-Bromo-2-((methoxymethoxy)methyl)benzene | Styrene | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2.0) | DMF | 80-120 | - | -[2] |

| 1-Bromo-2-((methoxymethoxy)methyl)benzene | Acrylate ester | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5-2.0) | Toluene | 100-110 | - | -[2] |

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with an electron-deficient olefin (butyl acrylate) and a styrenic olefin. These protocols are based on established procedures for similar aryl bromides.[2][3]

Protocol 1: Heck Reaction of this compound with Butyl Acrylate

Materials:

-

This compound

-

Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add anhydrous toluene via syringe to dissolve the solids.

-

Add triethylamine (2.0 equiv.) to the reaction mixture via syringe.

-

Finally, add butyl acrylate (1.5 equiv.) to the stirred solution via syringe.

-

Heat the reaction mixture to 110 °C under a positive pressure of the inert gas.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the precipitated triethylammonium bromide, washing the pad with a small amount of toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Heck Reaction of this compound with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), tri(o-tolyl)phosphine (0.04 equiv., 4 mol%), and anhydrous potassium carbonate (2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous DMF via syringe to the flask.

-

Add styrene (1.2 equiv.) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C under a positive pressure of the inert gas.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate).

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[1][4]

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, utilizing 2-Bromo-1-indanone as a versatile starting material. The following sections describe the synthesis of indeno[1,2-d]thiazoles, indeno[1,2-c]pyrazoles, and indeno[1,2-b][1][2]diazepines, complete with experimental procedures, quantitative data, and visual representations of the synthetic pathways.

Synthesis of 8H-Indeno[1,2-d]thiazol-2-amines

Indeno[1,2-d]thiazole derivatives are an important class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of the 8H-indeno[1,2-d]thiazol-2-amine core is efficiently achieved through the condensation of this compound with thiourea. This reaction proceeds via the well-established Hantzsch thiazole synthesis, providing excellent yields of the desired product.

Experimental Protocol:

A general procedure for the synthesis of 8H-indeno[1,2-d]thiazol-2-amines involves the reaction of 2-bromo-2,3-dihydroinden-1-ones with thiourea.[1] To a solution containing an equimolar amount of this compound in ethanol, an equimolar amount of thiourea is added.[1] The reaction mixture is then refluxed for a period of 4 to 5 hours.[1] Upon cooling, the product precipitates from the solution, is collected by filtration, washed with water, and can be further purified by recrystallization from aqueous ethanol to afford the pure 8,8a-dihydro-8H-indeno[1,2-d]thiazol-2-amine.[1] This method is reported to produce the desired compounds in fairly good to excellent yields, ranging from 90-95%.[1]

Detailed Steps:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable volume of ethanol.

-

Add thiourea (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from aqueous ethanol to obtain the purified 8H-indeno[1,2-d]thiazol-2-amine.

Quantitative Data:

| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| 8H-Indeno[1,2-d]thiazol-2-amine | This compound | Thiourea | Ethanol | 4-5 hours | 90-95% | [1] |

Reaction Pathway:

Caption: Synthesis of 8H-Indeno[1,2-d]thiazol-2-amine.

Synthesis of 2,4-Dihydroindeno[1,2-c]pyrazoles

Indeno[1,2-c]pyrazoles are another class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors. The synthesis of the 2,4-dihydroindeno[1,2-c]pyrazole scaffold can be achieved by the reaction of a this compound derivative with a hydrazine. The reaction proceeds through an initial nucleophilic substitution followed by cyclocondensation.

Experimental Protocol:

General Steps (Hypothetical based on similar reactions):

-

Dissolve this compound (1.0 eq) in a protic solvent such as ethanol or a polar aprotic solvent like DMSO.

-

Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0-1.2 eq).

-

Optionally, an acid catalyst (e.g., a few drops of acetic acid) or a base can be added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux or stirred at an elevated temperature for several hours.

-

Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration, or by extraction after solvent removal.

-

Purification is achieved by recrystallization or column chromatography.

Quantitative Data:

Quantitative data for the direct reaction of this compound with hydrazines is not available in the provided search results. The table below is a placeholder for when such data becomes available.

| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| 2,4-Dihydroindeno[1,2-c]pyrazole | This compound | Hydrazine Hydrate | Ethanol | - | - | - |

Reaction Pathway:

Caption: Synthesis of 2,4-Dihydroindeno[1,2-c]pyrazole.

Synthesis of Indeno[1,2-b][1][2]diazepines

Indenodiazepines represent a class of fused benzodiazepine structures that are of interest in the development of new therapeutic agents. The synthesis of an indeno[1,2-b][1][2]diazepine ring system can be envisioned through the reaction of this compound with o-phenylenediamine. This reaction would likely proceed via an initial nucleophilic substitution of the bromine atom by one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

Specific experimental protocols for the synthesis of indeno[1,2-b][1][2]diazepines directly from this compound are not explicitly detailed in the provided search results. However, the synthesis of benzodiazepines often involves the condensation of a diketone or a halo-ketone with o-phenylenediamine. A gold-catalyzed tandem cyclization of o-phenylenediamines with ynones has been reported to produce benzodiazepine derivatives in excellent yields.[4]

General Steps (Hypothetical based on similar reactions):

-

In a suitable reaction vessel, combine this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a high-boiling solvent such as toluene or xylene.

-

An acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid catalyst may be required to promote the reaction.

-

Heat the reaction mixture to reflux, potentially with a Dean-Stark apparatus to remove water formed during the reaction.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

Quantitative data for the direct reaction of this compound with o-phenylenediamine is not available in the provided search results. The table below is a placeholder for when such data becomes available.

| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| Indeno[1,2-b][1][2]diazepine | This compound | o-Phenylenediamine | Toluene | - | - | - |

Reaction Pathway:

Caption: Synthesis of Indeno[1,2-b][1][2]diazepine.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

2-Bromo-1-indanone: A Versatile Precursor for Medicinal Chemistry Targets

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-indanone is a valuable and versatile starting material in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active molecules. Its indanone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The presence of the bromine atom at the 2-position provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. These derivatives have shown significant potential in the development of novel therapeutics for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2][3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with derivatives of this compound.

Anti-inflammatory Applications

Derivatives of this compound, particularly 2-benzylidene-1-indanones, have emerged as potent anti-inflammatory agents. These compounds have been shown to effectively inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), key mediators in inflammatory responses.[4][5]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of various 2-benzylidene-1-indanone derivatives has been evaluated by measuring their ability to inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[4]

| Compound | Substitution on Benzylidene Ring | % Inhibition of TNF-α at 10 µM[4] | % Inhibition of IL-6 at 10 µM[4] |

| 4d | 4-OH, 3-OCH3 | 83.73 | 69.28 |

| 8f | 4-OH, 3-OCH3 (on 6-OH indanone) | 85.2 | 81.4 |

| XAN (positive control) | - | 88.9 | 85.6 |

Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Derivatives

Below is a detailed protocol for the Claisen-Schmidt condensation, which can be adapted for derivatives of 1-indanone.

Materials:

-

Substituted 1-indanone (e.g., 6-hydroxy-1-indanone)

-

Substituted benzaldehyde (e.g., vanillin)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

Procedure: [4]

Step 1: Protection of Hydroxyl Group (if present)

-

To a solution of 6-hydroxy-1-indanone (1.0 eq) in CH2Cl2, add 3,4-dihydro-2H-pyran (1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Stir the reaction mixture at 40°C for 4 hours.

-

After completion of the reaction (monitored by TLC), wash the mixture with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the protected indanone.

Step 2: Claisen-Schmidt Condensation

-